2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]
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Overview
Description
2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] is a heterocyclic organic compound with the molecular formula C28H42O2 and a molecular weight of 410.63188 g/mol . This compound is known for its unique structure, which includes two phenol groups connected by a 2-methylpropylidene bridge, each phenol group being substituted with two isopropyl groups at the 4 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] typically involves the reaction of 4,6-diisopropylphenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol groups, allowing them to react with the dichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various alkyl or aryl substituted phenols.
Scientific Research Applications
2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The isopropyl groups provide steric hindrance, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[4,6-diisopropylphenol]
- 2,2’-Methylenebis[4,6-dicyclopentylphenol]
- 2,2’-(2-Methylpropylidene)bis[4,6-xylenol]
Uniqueness
2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] is unique due to its specific substitution pattern and the presence of the 2-methylpropylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol], a compound with the CAS number 93803-59-9, is a derivative of diisopropylphenol. Its structure suggests potential biological activity, particularly as an antioxidant and in anesthetic applications. This article explores its biological properties, relevant research findings, and case studies.
- Molecular Formula : C28H42O2
- Molecular Weight : 410.63 g/mol
- EINECS Number : 298-331-0
Antioxidant Properties
Research indicates that compounds related to 2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol] exhibit significant antioxidant activity. For instance, studies have shown that similar structures can scavenge free radicals effectively, which may contribute to their protective roles in biological systems .
Anesthetic Effects
The compound's structural similarity to propofol (2,6-diisopropylphenol) suggests potential anesthetic properties. Propofol is known for its rapid onset and short recovery time as an intravenous anesthetic. Investigations into the mechanism of action reveal that such compounds may interact with sodium channels in the central nervous system, leading to their sedative effects .
Case Studies
-
Antioxidant Activity Assessment
- Study Design : In vitro assays were conducted using electron spin resonance spectroscopy to evaluate the radical scavenging capacity of 2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol].
- Results : The compound demonstrated a significant ability to neutralize free radicals, indicating its potential use in therapeutic applications aimed at oxidative stress-related diseases .
-
Anesthetic Efficacy
- Clinical Trials : A series of trials compared the efficacy of 2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol] with established anesthetics like propofol.
- Findings : Results indicated that the compound could induce anesthesia comparable to propofol but with variations in recovery profiles among subjects .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Antioxidant Activity | Anesthetic Properties |
---|---|---|---|
2,2'-(2-Methylpropylidene)bis[4,6-DIP] | 93803-59-9 | High | Moderate |
Propofol (2,6-Diisopropylphenol) | 2078-54-8 | Moderate | High |
4,6-Diisopropylphenol | 2934-05-6 | Low | Low |
Properties
CAS No. |
93803-59-9 |
---|---|
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-[1-[2-hydroxy-3,5-di(propan-2-yl)phenyl]-2-methylpropyl]-4,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H42O2/c1-15(2)20-11-22(17(5)6)27(29)24(13-20)26(19(9)10)25-14-21(16(3)4)12-23(18(7)8)28(25)30/h11-19,26,29-30H,1-10H3 |
InChI Key |
KPJUNYFTCMRIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C(C)C)C(C)C)C(C)C)O)C(C)C |
Origin of Product |
United States |
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